molecular formula C24H22F2N4S B2733189 1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)-1-(pyridin-2-ylmethyl)thiourea CAS No. 851970-52-0

1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)-1-(pyridin-2-ylmethyl)thiourea

Cat. No.: B2733189
CAS No.: 851970-52-0
M. Wt: 436.52
InChI Key: QFLGMYPDWNSTDJ-UHFFFAOYSA-N
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Description

1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)-1-(pyridin-2-ylmethyl)thiourea is a thiourea derivative featuring a substituted indole core, a 3-fluorophenyl group, and a pyridin-2-ylmethyl substituent. Its molecular structure combines fluorinated aromatic systems with a thiourea linkage, a design strategy commonly employed to enhance binding affinity and metabolic stability in medicinal chemistry .

Properties

IUPAC Name

1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)-1-(pyridin-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N4S/c1-16-21(22-14-18(26)8-9-23(22)28-16)10-12-30(15-20-6-2-3-11-27-20)24(31)29-19-7-4-5-17(25)13-19/h2-9,11,13-14,28H,10,12,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLGMYPDWNSTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=CC=N3)C(=S)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)-1-(pyridin-2-ylmethyl)thiourea, a compound with significant potential in pharmaceutical applications, is characterized by its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24FN3OSC_{21}H_{24}FN_{3}OS, with a molecular weight of approximately 436.52 g/mol. Its structure features an indole moiety, which is known for its biological significance, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC21H24FN3OS
Average Mass436.522 g/mol
Monoisotopic Mass436.182 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of thiourea derivatives often involves the reaction of isothiocyanates with amines, leading to various structural modifications that enhance biological activity. The presence of fluorine atoms in the compound is believed to contribute to its lipophilicity and bioactivity, which may improve the interaction with biological targets.

Antimicrobial Properties

Thiourea derivatives have been extensively studied for their antimicrobial activities. The compound under investigation has shown promising results against various bacterial strains:

  • Antibacterial Activity : Studies indicate that thiourea compounds exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MICs) ranging from 135 µg/mL to 145 µg/mL against E. coli .

Anticancer Activity

Research has highlighted the anticancer potential of thiourea derivatives. The compound's structure allows it to interact with multiple cellular pathways:

  • Mechanism of Action : It is suggested that compounds like this one can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs). This multi-target approach enhances their efficacy against various cancer types .

Case Studies

Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of a series of thiourea derivatives similar to the compound . The results showed that compounds with longer alkyl chains exhibited enhanced antibacterial properties due to increased lipophilicity, facilitating better membrane penetration .

Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines demonstrated that thiourea derivatives could reduce cell viability significantly. For example, a derivative closely related to our compound reduced Caco-2 cell viability by over 50% at specific concentrations . This suggests potential for further development as anticancer agents.

The biological activity of thiourea derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds can inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Cell Membrane Disruption : Enhanced lipophilicity allows these compounds to disrupt microbial cell membranes effectively.
  • Reactive Oxygen Species Generation : Some derivatives induce oxidative stress in target cells, leading to apoptosis.

Scientific Research Applications

Anticancer Activity

Research indicates that thiourea derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against human glioblastoma U251 cells and melanoma WM793 cells, potentially due to the presence of fluorine substituents which enhance biological activity .

Case Study:
A study investigated the cytotoxic effects of indole-linked thioureas on cancer cell lines, revealing that certain analogs exhibited IC50 values in the low micromolar range (10–30 µM), indicating potent anticancer activity .

Antimicrobial Properties

Thiourea derivatives have also been recognized for their antimicrobial effects. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with enzymatic pathways critical for bacterial survival.

Case Study:
In a recent investigation, thiazole-containing thioureas were synthesized and screened for antibacterial activity. Some derivatives demonstrated significant efficacy against Gram-positive bacteria, suggesting that modifications to the thiourea structure can enhance antimicrobial potency .

Antiviral Potential

Emerging research highlights the antiviral capabilities of thiourea derivatives. This specific compound has been explored for its potential to inhibit viral replication mechanisms. The presence of the indole ring is believed to play a crucial role in enhancing antiviral activity.

Case Study:
Chalcone derivatives have been extensively studied for their antiviral properties. Similar structures have shown efficacy against viruses by targeting viral entry or replication processes. The incorporation of fluorine atoms may further augment these effects through increased lipophilicity and interaction with viral proteins .

Structure-Activity Relationship (SAR)

The biological activity of 1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-fluorophenyl)-1-(pyridin-2-ylmethyl)thiourea can be attributed to its structural components:

  • Indole Moiety: Contributes to anticancer and antimicrobial activities.
  • Fluorine Substituents: Enhance lipophilicity and biological interactions.
  • Pyridine Ring: Potentially increases binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives with indole or fluorinated aromatic components have been extensively studied. Below is a comparative analysis of structurally related compounds, focusing on substituent effects and biological activities:

Key Observations

  • Fluorine Substitution: The 3-fluorophenyl group in the target compound may enhance lipophilicity and target binding compared to non-fluorinated analogs (e.g., 1-(4-methylphenyl)thiourea in ). Fluorine’s electron-withdrawing effects can also stabilize aromatic interactions with enzymes or receptors .
  • Indole Modifications : The 5-fluoro-2-methylindole moiety distinguishes the target compound from simpler indole derivatives (e.g., unsubstituted indole in ). Fluorine at the 5-position could improve metabolic stability, while the 2-methyl group may sterically hinder enzymatic degradation .
  • Thiourea Linker : The thiourea group facilitates hydrogen bonding, as seen in anti-HIV compounds interacting with RT residues (e.g., Lys101 and Trp229) .

Activity Trends

  • Antibacterial Activity: Azetidinone-containing thioureas (e.g., ) show potent activity against Gram-positive bacteria, but the target compound’s indole-pyridine system may favor Gram-negative targets due to increased membrane permeability.
  • Antiviral Activity : Fluorophenyl-indole thioureas (e.g., ) demonstrate anti-HIV activity, suggesting the target compound could be optimized for similar applications. However, substituents on the pyridine ring (e.g., bromine in ) may reduce efficacy if they introduce steric clashes.

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